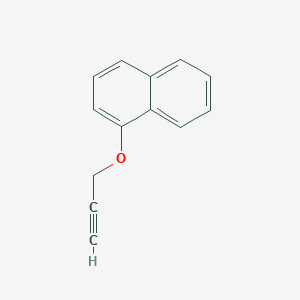

1-(2-Propynyloxy)naphthalene

Description

Significance of Propargyl Ethers in Chemical Building Blocks

Propargyl ethers are a class of organic compounds characterized by an ether linkage to a propargyl group (a C₃H₃ group with a carbon-carbon triple bond). This functional group is of considerable significance in organic synthesis, serving as a versatile and reactive building block. The terminal alkyne within the propargyl group is its most prominent feature, enabling participation in a wide array of chemical transformations.

Key reactions involving propargyl ethers include:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings, which are stable and useful linkers in drug discovery and materials science.

Coupling Reactions: Propargyl ethers readily undergo various metal-catalyzed coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form new carbon-carbon bonds.

Rearrangements: They can undergo rearrangement reactions to form allenes or other valuable isomers.

Protecting Groups: The propargyl group can be used as a protecting group for alcohols, which can be removed under specific conditions.

This reactivity makes propargyl ethers indispensable for synthesizing complex molecules, pharmaceuticals, and specialty polymers. nih.gov Their ability to introduce an alkyne handle into a molecular structure opens up numerous possibilities for subsequent functionalization.

Overview of Naphthalene-Derived Compounds in Research

Naphthalene (B1677914) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings. tcichemicals.com Its derivatives form a vast and important class of organic compounds with wide-ranging applications in scientific research and industry. ambeed.comnih.gov The rigid, planar, and aromatic nature of the naphthalene core provides a stable scaffold that can be functionalized to create a diverse array of molecules with tailored properties. ambeed.com

Naphthalene derivatives are central to several fields:

Pharmaceuticals and Medicinal Chemistry: The naphthalene ring is a common motif in many biologically active compounds and approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgfishersci.ca Several drugs, including nafcillin (an antibiotic) and propranolol (a beta-blocker), contain the naphthalene scaffold. fishersci.ca

Materials Science: The unique optical and electronic properties of the naphthalene system make its derivatives useful in the development of organic electronic materials, dyes, and fluorescent probes. Many naphthalene compounds exhibit strong fluorescence, making them valuable as labels in analytical techniques.

Agrochemicals: Certain naphthalene derivatives are used in agriculture as insecticides and plant growth hormones. nih.gov

Synthetic Intermediates: As foundational materials, naphthalene derivatives are widely used as starting points for the synthesis of more complex organic structures through reactions like electrophilic aromatic substitution. ambeed.comnih.gov

The ability to modify the naphthalene ring at various positions allows chemists to fine-tune the steric, electronic, and pharmacological properties of the resulting compounds. rsc.org

Scope of Academic Research on 1-(2-Propynyloxy)naphthalene

Academic research on this compound (CAS No. 18542-45-5) has primarily focused on its application as a synthetic intermediate, leveraging the reactivity of its terminal alkyne for constructing more complex molecules. While the volume of research dedicated exclusively to this compound is specific, its utility is demonstrated in targeted synthetic applications, particularly in the field of medicinal chemistry.

A notable application of this compound is in the synthesis of potential enzyme inhibitors via click chemistry. ambeed.com Researchers have utilized this compound as a key building block to create modified nucleosides designed to act as chitin synthase inhibitors. In this context, the propargyl group of this compound serves as a handle for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent linking of the naphthalene moiety to an azide-modified nucleoside, generating a triazole-linked conjugate. The naphthalene portion of the molecule is introduced to explore its potential interactions within the enzyme's active site, aiming to enhance binding affinity and inhibitory potency. ambeed.com

The general synthetic route involves the reaction of 1-naphthol (B170400) with propargyl bromide to yield this compound, which is then reacted with an appropriate azide-functionalized partner. This highlights its role as a molecular scaffold component, enabling the exploration of structure-activity relationships in drug design. While not as broadly studied as some other naphthalene derivatives, its use in targeted synthesis underscores its value as a research chemical for creating specialized molecular probes and potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18542-45-5 |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Physical State | Liquid (at 20°C) ambeed.com |

| Appearance | Light yellow to Brown clear liquid ambeed.com |

| Boiling Point | 75 °C at 1 mmHg ambeed.com |

| Refractive Index | 1.62 ambeed.com |

| MDL Number | MFCD03787730 |

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJYDFTMPTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171775 | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-45-5 | |

| Record name | 1-Naphthalenyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Propynyloxy Naphthalene and Its Positional Isomers

Alkylation of Naphthol Precursors

The principal method for synthesizing 1-(2-propynyloxy)naphthalene and its positional isomer, 2-(2-propynyloxy)naphthalene, is through the alkylation of the corresponding naphthol precursors. This approach leverages the nucleophilic character of the naphthoxide ion, formed by deprotonating the hydroxyl group of naphthol.

Nucleophilic Substitution Reactions with Propargyl Halides

The most common synthetic route is the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction. ontosight.aimasterorganicchemistry.com In this method, a naphthol precursor (1-naphthol or 2-naphthol) is reacted with a propargyl halide, typically propargyl bromide. plos.orgresearchgate.net The reaction involves the deprotonation of the naphthol to form a highly nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired propargyl ether bond. masterorganicchemistry.comyoutube.com The use of primary alkyl halides like propargyl bromide is optimal for this SN2 reaction, as it minimizes competing elimination reactions. masterorganicchemistry.comtransformationtutoring.comlibretexts.org

Influence of Basic Conditions and Solvents

The choice of base and solvent is critical in the Williamson ether synthesis as it significantly influences reaction rate and yield. numberanalytics.com The base's role is to deprotonate the phenolic hydroxyl group of the naphthol to generate the reactive naphthoxide nucleophile. youtube.com

Potassium Carbonate (K₂CO₃) in Acetone (B3395972): This is a frequently used and effective combination for the synthesis of propynyloxynaphthalenes. plos.orgresearchgate.net It is a relatively mild base, and acetone acts as a polar aprotic solvent that facilitates the SN2 reaction. Studies have reported yields of 71% for this compound and 73% for 2-(2-propynyloxy)naphthalene under these conditions. plos.orgresearchgate.net The reaction typically involves stirring the naphthol and K₂CO₃ in acetone before adding propargyl bromide and continuing the reaction for several hours. plos.org

Sodium Hydride (NaH) in Tetrahydrofuran (THF): Stronger bases like sodium hydride can also be employed, often in a polar aprotic solvent like THF. transformationtutoring.com NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. youtube.comtransformationtutoring.com This can lead to higher reaction rates and yields. numberanalytics.com

Sodium Naphthoxide in Dimethyl Sulfoxide (DMSO): The naphthoxide can be pre-formed and then reacted with the alkyl halide. Polar aprotic solvents like DMSO are highly effective for SN2 reactions because they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, thereby enhancing its reactivity. numberanalytics.com The reaction between sodium β-naphthoxide and an alkylating agent is a known Williamson ether synthesis pathway. rsc.org

Comparative Analysis of Synthetic Routes and Yields

The Williamson ether synthesis is the predominant method for preparing this compound due to its reliability and use of readily available starting materials. ontosight.airesearchgate.net However, the yield can vary based on the specific conditions employed.

A direct comparison of reported yields for the synthesis of the 1- and 2-isomers using a common method is presented below.

| Compound | Precursor | Conditions | Yield | Source |

|---|---|---|---|---|

| This compound | 1-Naphthol (B170400) | K₂CO₃, Propargyl Bromide, Acetone | 71% | plos.org |

| 2-(2-Propynyloxy)naphthalene | 2-Naphthol | K₂CO₃, Propargyl Bromide, Acetone | 73% | plos.org |

While the Williamson ether synthesis is standard, alternative methods for propargylation exist, such as using phosphomolybdic acid (PMA) supported on silica (B1680970) gel as a catalyst for the reaction between naphthols and propargyl alcohols. organic-chemistry.org This method offers a greener, solvent-free approach, though it is less commonly reported for this specific compound. organic-chemistry.org

Strategies for Isomer-Specific Synthesis

The synthesis of this compound versus its 2-isomer is achieved with high specificity by selecting the appropriate starting naphthol. plos.org

To synthesize This compound , the reaction is performed using 1-naphthol as the precursor. plos.orgfabad.org.tr

To synthesize 2-(2-propynyloxy)naphthalene , the reaction begins with 2-naphthol . plos.orgresearchgate.net

This isomer-specific outcome is a direct result of the Williamson ether synthesis mechanism, where the position of the hydroxyl group on the naphthalene (B1677914) ring dictates the point of ether linkage. The reaction does not involve rearrangement of the naphthalene core. masterorganicchemistry.com This straightforward strategy allows for the clean and predictable synthesis of either desired isomer.

Optimization of Reaction Parameters for Scalability and Efficiency

For large-scale production and improved efficiency, optimization of the reaction is crucial. Key parameters to consider include the choice of reagents, temperature, and reaction time.

Base and Solvent Selection: As discussed, using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO generally leads to higher yields and faster reaction rates compared to weaker bases in less polar solvents. numberanalytics.com The enhanced nucleophilicity of the alkoxide in these solvents is a primary driver of efficiency. numberanalytics.com

Temperature Control: Increasing the reaction temperature can accelerate the reaction rate. numberanalytics.com However, excessive heat can also promote side reactions. For instance, in the synthesis of related compounds, reflux conditions are often employed. researchgate.net For the synthesis of a derivative, 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, heating the reaction mixture was found to improve yields. nih.gov Careful temperature control is necessary to balance reaction speed with selectivity.

Alternative Activation Methods: Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times and improve yields in Williamson ether synthesis by providing rapid and uniform heating. numberanalytics.com This method presents a viable option for optimizing the synthesis for scalability.

By systematically adjusting these parameters, the synthesis of this compound can be made more efficient, cost-effective, and suitable for larger-scale industrial or research applications.

Chemical Transformations and Reactivity of 1 2 Propynyloxy Naphthalene

Intramolecular Cyclization and Rearrangement Reactions

The thermal rearrangement of aryl propargyl ethers, such as 1-(2-propynyloxy)naphthalene, is a key transformation that can lead to the formation of fused heterocyclic systems like naphthofurans and naphthopyrans. This reaction often proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, analogous to the Claisen rearrangement of allyl aryl ethers. researchgate.netuni-pannon.hu

The thermal treatment of this compound can initiate a cascade of reactions. The initial step is a Claisen rearrangement to form an allenic intermediate, which can then undergo further cyclization. Depending on the reaction conditions and the substitution pattern of the naphthalene (B1677914) ring, this can lead to the formation of either naphthofurans or naphthopyrans.

Recent studies have demonstrated the electrosynthesis of naphtho[1,2-b]furan-2-carbaldehydes and naphtho[2,1-b]furan-2-carbaldehydes from the corresponding propargylic aryl ethers via an electrocatalytic 3,3-rearrangement/cyclization process. acs.org This method provides a mild alternative to traditional thermal conditions for achieving these transformations.

The synthesis of naphthopyrans, specifically 1H-naphtho[2,1-b]pyran derivatives, can also be achieved from reactions involving β-naphthol, which is structurally related to the rearrangement products of this compound. rsc.orgd-nb.inforsc.org While not a direct Claisen rearrangement of the starting material, these syntheses highlight the accessibility of the naphthopyran core structure.

| Starting Material | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Aryl Propargyl Ethers | Thermal | Chromenes, Benzofurans | tudelft.nlpolimi.it |

| 1-(Aryl-substituted-prop-2-yn-1-yloxy)naphthalenes | Electrocatalytic, constant current | Naphtho[1,2-b]furan-2-carbaldehydes, Naphtho[2,1-b]furan-2-carbaldehydes | acs.org |

| Cinnamyloxynaphthalenes | Thermal (in decalin or diethylene glycol) | Ortho-Claisen rearranged products, Intermolecular rearranged products | researchgate.netuni-pannon.hu |

The regioselectivity of the cyclization of aryl propargyl ethers is a critical aspect that determines the structure of the final heterocyclic product. The outcome of the reaction, whether it leads to a five-membered furan (B31954) ring or a six-membered pyran ring, is influenced by several factors, including the substitution pattern on the aromatic ring and the reaction conditions.

In the case of this compound, the initial rsc.orgrsc.org-sigmatropic rearrangement can be followed by an intramolecular cyclization. The regioselectivity of this cyclization is governed by the relative stability of the possible intermediates and transition states. Both steric and electronic effects of substituents on the naphthalene ring play a significant role in directing the cyclization pathway. polimi.it

For instance, the thermal cyclization of meta-substituted aryl propargyl ethers has been studied to understand the factors controlling the formation of 5- and 7-substituted 3-chromenes. polimi.it These studies provide insights into the electronic demands of the transition states involved in the cyclization process.

Gold-catalyzed rearrangements of propargyl esters have also been shown to proceed with high regioselectivity, offering a milder alternative to thermal methods for achieving these cyclizations. nih.gov The mechanism of these reactions involves the activation of the alkyne by the gold catalyst, facilitating the subsequent rearrangement and cyclization steps.

Carbonyl and Amination Reactions

The terminal alkyne group in this compound is susceptible to a variety of addition reactions, including the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the terminal alkyne), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, or in this case, a propargylamine (B41283) derivative. researchgate.net

The synthesis of optically active propargyl amino ethers has been achieved through an enantioselective catalytic three-component Mannich reaction involving aryl propargyl ethers, an aldehyde, and an amine. uni-pannon.hu This reaction demonstrates the utility of aryl propargyl ethers as substrates for generating chiral building blocks. The use of a chiral catalyst, such as pseudoephedrine, can induce high enantioselectivity in the formation of the C-N bond. uni-pannon.hu

Copper-catalyzed Mannich reactions have also been shown to be efficient for the synthesis of propargylamines from terminal alkynes. researchgate.net These reactions are often carried out under mild conditions and can tolerate a variety of functional groups.

| Alkyne Substrate | Amine | Aldehyde/Ketone | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Propargyl Ethers | Aniline | Benzaldehyde derivatives | Pseudoephedrine (chiral catalyst) | Optically active propargyl amino ethers | uni-pannon.hu |

| Terminal Alkynes | Secondary Amines | Aqueous Formaldehyde | CuI in DMSO | Tertiary Propargylamines | researchgate.net |

| Acetylene | Aldimines | - | Cuprous chloride, superatmospheric pressure | Acetylenic Amines | google.com |

The chemical modification of this compound can lead to the synthesis of functionalized naphthaldehydes and related intermediates. One approach is through the rearrangement and subsequent oxidation of the resulting products. As mentioned earlier, the electrocatalytic rearrangement/cyclization of propargylic aryl ethers can directly yield naphthofuran-2-carbaldehydes, which are valuable intermediates in organic synthesis. acs.org

Direct formylation of the naphthalene ring is another route to naphthaldehydes. While specific examples for this compound are not prevalent, methods for the formylation of naphthalene derivatives are well-established. These reactions typically involve the introduction of a formyl group (-CHO) onto the aromatic ring using various reagents and catalysts. bohrium.comresearchgate.netbeilstein-archives.orgbeilstein-journals.org

Hydroformylation, an industrial process that adds a formyl group and a hydrogen atom across a double or triple bond, could theoretically be applied to the propargyl group of this compound. wikipedia.org This reaction typically requires transition metal catalysts and high pressures of carbon monoxide and hydrogen. wikipedia.orgrsc.orgdtu.dk The application of this method would likely lead to the formation of a functionalized aldehyde at the terminus of the three-carbon chain.

Enzymatic Transformations and Biocatalytic Cleavage

The ether linkage in this compound is a potential target for enzymatic cleavage. Aryl ether bonds are found in natural polymers like lignin, and various microorganisms have evolved enzymes capable of breaking these stable linkages. rsc.orgpolimi.itrsc.org

Cytochrome P450 monooxygenases are a versatile class of enzymes known to metabolize a wide range of xenobiotics, including aryl ethers. nih.govrsc.orgresearchgate.net The metabolism of aryl ethers by cytochrome P450 can proceed through oxidative O-dealkylation, which involves the hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. researchgate.net Another potential pathway is the direct cleavage of the oxygen-aromatic ring bond, which has been observed for certain diaryl ethers. nih.gov Arylacetylenes, including propargyl ethers, have also been studied as mechanism-based inhibitors of cytochrome P450 enzymes. researchgate.net

Fungal peroxygenases are another class of enzymes that can catalyze the cleavage of ether bonds. nih.govnih.gov For example, the extracellular peroxygenase from Agrocybe aegerita has been shown to cleave a variety of ether linkages. nih.gov These enzymes could potentially act on the ether bond of this compound.

Furthermore, biocatalytic reactions can target the naphthalene ring itself. For instance, peroxygenases can catalyze the epoxidation of naphthalene, leading to naphthalene epoxide, a reactive intermediate that can be further transformed. acs.orgnih.gov The enzymatic reduction of naphthalene derivatives has also been reported. tudelft.nl While specific studies on the enzymatic transformation of this compound are limited, the existing literature on related compounds suggests that both the ether linkage and the naphthalene ring are potential sites for biocatalytic modification.

O-Demethylase-Mediated Cleavage of Aryl Ethers

The cleavage of the ether linkage in aryl ethers is a significant transformation in biochemical pathways, often catalyzed by enzymes such as O-demethylases. Research into the substrate scope of these enzymes provides insight into their catalytic mechanisms and potential for bioremediation and biotechnology.

One such enzyme, a cobalamin-dependent O-demethylase from the anaerobic bacterium Blautia sp. MRG-PMF1, has been studied for its ability to cleave the C-O bond in various aryl ethers. nih.gov While this enzyme is known to efficiently convert small aryl methyl ethers like vanillic and syringic acid, its activity on a broader range of substrates, including naphthyl ether derivatives, has been investigated to understand its catalytic limitations and mechanism. nih.gov

In a comparative study, the O-demethylase from Blautia sp. MRG-PMF1 demonstrated high efficiency in demethylating methyl 1- and 2-naphthyl ethers, achieving complete conversion to the corresponding naphthols within a day. nih.gov The enzyme also catalyzed the cleavage of various allyl naphthyl ethers. nih.govnih.gov However, when presented with this compound (also referred to as propargyl naphthyl ether), the enzyme showed extremely slow conversion. nih.govnih.gov This finding indicates a significant substrate limitation, suggesting that the electronic and steric properties of the propargyl group hinder the catalytic activity of this particular O-demethylase.

The study proposed that the cleavage of allyl aryl ethers by this enzyme proceeds via a nucleophilic conjugate substitution (SN2′) mechanism, which requires a specific antiperiplanar arrangement of the nucleophile and the leaving group. nih.gov The slow reactivity with propargyl naphthyl ether suggests that the alkyne moiety may not be conducive to this required geometric arrangement or may inhibit the active site.

| Substrate | Relative Conversion Rate | Proposed Mechanism |

|---|---|---|

| Methyl Naphthyl Ether | Fast | SN2 |

| Allyl Naphthyl Ether | Moderate to Fast | SN2' |

| This compound (Propargyl Naphthyl Ether) | Extremely Slow | N/A |

Mechanistic Probes for Biocatalytic Pathways

This compound serves as a valuable tool in chemical biology and is investigated for its potential as a mechanistic probe for studying biocatalytic pathways. Its utility stems from the unique reactivity of its terminal alkyne group, which can act as a chemical reporter or a handle for bioconjugation.

The primary application of the propargyl group in this context is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ontosight.ai This reaction allows for the specific and efficient covalent linkage of the naphthalene-containing molecule to other molecules that have been tagged with an azide (B81097) group. In a biological setting, this enables researchers to:

Identify molecular targets: If this compound is found to inhibit a specific enzyme, the alkyne group can be used to attach affinity tags or fluorescent labels. This allows for the isolation and identification of the target protein, elucidating the compound's mechanism of action.

Map metabolic pathways: By incorporating this molecule into a biological system, its metabolic fate can be tracked. The alkyne handle allows for the capture and analysis of downstream metabolites.

Site-specific protein modification: The compound can be used as a building block to introduce a reactive handle into larger molecules designed to interact with specific biological targets.

The interaction of this compound with biological systems is influenced by the propynyloxy (B15346420) group, which plays a key role in its binding affinity and specificity for certain enzymes or proteins. The introduction of a small, relatively inert, yet highly reactive alkyne functional group allows for the study of complex biochemical mechanisms with minimal perturbation to the system until the "click" reaction is intentionally initiated. acs.org This strategy provides a powerful method for probing enzyme structure, function, and interactions within complex cellular environments. acs.org

Advanced Applications in Chemical Research and Material Science

Role in Click Chemistry and Bioconjugation

The terminal alkyne functionality of 1-(2-Propynyloxy)naphthalene makes it a prime substrate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. tcichemicals.comrsc.org This has led to its use in bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.org This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.orgnih.gov The result is the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole. nih.gov

The CuAAC reaction is highly efficient, proceeds under mild conditions, often in aqueous solutions, and offers high yields with minimal byproducts. tcichemicals.com These features make it a highly favored method for creating covalent connections between different molecular building blocks. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

Construction of 1,2,3-Triazole Derivatives

The CuAAC reaction with this compound provides a straightforward route to a diverse range of 1,2,3-triazole derivatives. nih.gov These heterocyclic compounds are of significant interest due to their broad spectrum of biological activities and their role as stable linkers in larger molecular constructs. nih.govscispace.com By varying the azide-containing reactant, a multitude of functionalized triazoles incorporating the naphthyl moiety can be synthesized. nih.gov

The 1,2,3-triazole ring is exceptionally stable and generally resistant to oxidation or reduction, making it a robust linker for connecting different molecular fragments. tcichemicals.com This has been exploited in various fields, including medicinal chemistry and materials science. nih.gov

Strategies for Compound Library Synthesis and Diverse Molecular Architectures

The reliability and efficiency of the CuAAC reaction using this compound facilitate its use in the rapid construction of compound libraries. tcichemicals.comgardp.org A compound library is a collection of diverse chemical compounds used in high-throughput screening to identify new drug leads or molecules with desired properties. gardp.org By combining this compound with a variety of azide-containing building blocks, large and diverse libraries of naphthalene-containing triazoles can be generated. tcichemicals.comlifechemicals.com This approach allows for the exploration of a vast chemical space to discover molecules with specific biological or material properties. gardp.org

Building Block for Functionalized Naphthalene (B1677914) Derivatives

Beyond click chemistry, this compound serves as a versatile starting material for the synthesis of a wide array of functionalized naphthalene derivatives. lifechemicals.com The naphthalene core itself is a key structural motif in many biologically active compounds and advanced materials. lifechemicals.com

Synthesis of Schiff Base Ligands

While direct synthesis of Schiff base ligands from this compound is not the primary application, the naphthalene scaffold is a common component in the structure of Schiff base ligands. nih.govasianpubs.org Schiff bases, which contain a carbon-nitrogen double bond, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. youtube.com Naphthalene-containing aldehydes, such as 2-hydroxy-1-naphthaldehyde, are frequently used to prepare Schiff bases. asianpubs.orgresearchgate.netresearchgate.net These ligands can then coordinate with various metal ions to form metal complexes with diverse applications. nih.gov

Design of Polymeric Structures via Bis-propargyl Ethers

The concept of using propargyl ethers extends to the synthesis of polymeric materials. Specifically, bis-propargyl ethers of naphthalene derivatives, such as 1,5-bis(prop-2-yn-1-yloxy)naphthalene, serve as monomers for the creation of novel polymers. nih.govresearchgate.net These monomers can undergo polymerization through various mechanisms, including thermal curing or transition-metal-catalyzed reactions, to form highly cross-linked, heat-resistant polymers. researchgate.nettandfonline.comecust.edu.cn

The incorporation of the rigid naphthalene unit into the polymer backbone contributes to high thermal stability and desirable mechanical properties. ecust.edu.cn For instance, silicon-containing arylacetylene resins have been synthesized using bis-propargyl ethers, demonstrating excellent thermal resistance. tandfonline.comecust.edu.cn These materials find potential applications in aerospace and other high-performance fields. asau.ru

Research Findings on this compound Applications

| Application Area | Key Reaction/Process | Reactants | Products | Significance | Citation |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azides | 1,4-Disubstituted 1,2,3-Triazoles | Efficient and selective formation of stable linkages for bioconjugation and materials synthesis. | rsc.orgnih.gov |

| Compound Libraries | Combinatorial Synthesis via CuAAC | This compound, Diverse Azide Building Blocks | Libraries of Naphthalene-Triazole Derivatives | Rapid generation of diverse molecules for high-throughput screening in drug discovery. | tcichemicals.comgardp.orglifechemicals.com |

| Polymer Synthesis | Polymerization of Bis-propargyl Ethers | 1,5-Bis(prop-2-yn-1-yloxy)naphthalene | Cross-linked, Heat-Resistant Polymers | Development of high-performance materials with enhanced thermal stability. | nih.govresearchgate.netecust.edu.cn |

The reactivity of the propargyl group in this compound has been harnessed in several advanced applications, particularly in the realm of transition metal-catalyzed reactions. These methods offer efficient pathways to construct complex molecular architectures.

Precursor in Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr this compound serves as a valuable precursor in such reactions, primarily through the reactivity of its terminal alkyne. Palladium and copper catalysts are often employed to facilitate coupling reactions between naphthalene derivatives and various coupling partners. For instance, the Sonogashira cross-coupling reaction, a palladium-catalyzed process, allows for the direct connection of the terminal alkyne of this compound with aryl or vinyl halides, leading to the formation of more complex, conjugated systems. These reactions are fundamental in creating extended π-systems, which are of interest in materials science.

The electronic properties of the naphthalene ring system influence the reactivity of the propargyl group. The electron-rich nature of the naphthalene core can affect the rate and outcome of coupling reactions. For example, in Suzuki-Miyaura coupling reactions involving aryl boronic acids, the steric hindrance and electronic effects of the 1-propargyloxy substituent can influence the reaction's efficiency.

Applications in C-H Bond Functionalization

Direct C-H bond functionalization has become a powerful strategy in organic synthesis, as it avoids the pre-functionalization of starting materials, leading to more atom-economical and environmentally friendly processes. anr.fr The naphthalene core of this compound possesses several C-H bonds that can be targeted for functionalization.

Recent research has focused on the regioselective functionalization of naphthalene derivatives. anr.fr While not exclusively focused on this compound, the methodologies developed for naphthalene C-H activation are applicable. For instance, palladium-catalyzed C-H oxygenation has been used to introduce hydroxyl groups at specific positions on the naphthalene ring. anr.fr The development of methods for amination and alkynylation at the C8 position (peri-position) of naphthalenes is an active area of research. anr.fr These strategies could potentially be applied to this compound to create novel, multifunctional molecules. The directing-group ability of the oxygen atom in the propargyloxy substituent can play a crucial role in controlling the regioselectivity of these C-H functionalization reactions.

Gold-Catalyzed Alkyne Functionalization

Gold catalysts have emerged as uniquely effective for the activation of alkynes towards a wide range of nucleophiles. nih.govacs.org The π-acidity of gold(I) complexes allows for the electrophilic activation of the carbon-carbon triple bond in this compound, facilitating a variety of transformations. nih.gov These reactions often proceed under mild conditions and can lead to the formation of complex molecular scaffolds. acs.org

Gold-catalyzed reactions involving alkynes can include cycloisomerizations, where the alkyne reacts with another part of the molecule to form a ring, and intermolecular reactions with various nucleophiles. acs.org For example, gold-catalyzed annulation reactions of related dialkynylnaphthalene systems have been shown to produce indenophenalene-based structures with interesting photoelectric properties. d-nb.info While direct examples with this compound are specific, the general principles of gold-catalyzed alkyne activation are highly relevant. Gold catalysts can also promote the formal insertion of carbene units into the aromatic C-H bonds of naphthalene, leading to functionalized products. nih.govresearchgate.net

Contributions to Cytochrome P450 Enzyme Interaction Studies

Beyond its applications in synthesis, this compound and related structures have proven useful in the study of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of compounds. mdpi.comresearchgate.netmu-varna.bg

Spectral Interaction Studies with P450 Isoforms

The interaction of small molecules with CYP enzymes can be investigated using spectral binding studies. When a substrate or inhibitor binds to the active site of a CYP enzyme, it can cause a change in the enzyme's UV-visible spectrum. Naphthalene derivatives, including those with propargyl ether substituents, have been used to probe the active sites of various P450 isoforms. nih.gov

For instance, studies with P450 2A13 and 2A6 have shown that naphthalene derivatives can induce Type I binding spectra, which is indicative of the substrate binding to the enzyme's active site. nih.gov Among a series of derivatives, 2-naphthalene propargyl ether was found to have a larger ΔAmax/Ks value in inducing Type I binding spectra with P450 2A13 compared to the parent naphthalene molecule. nih.gov This suggests a strong interaction with the enzyme. In other studies, various naphthalene derivatives have been shown to produce Reverse Type I spectra with P450 1B1, indicating a different mode of binding. nih.gov These spectral interaction studies provide valuable information about the structural requirements for binding to different P450 isoforms.

Substrate Profiling and Oxidation Rates

The metabolism of naphthalene and its derivatives by CYP enzymes is a critical area of study due to the potential for the formation of toxic metabolites. nih.gov P450 enzymes catalyze the oxidation of naphthalene to reactive epoxides. nih.govnih.gov The rate of this oxidation can vary significantly depending on the specific P450 isoform and the substituents on the naphthalene ring.

Research has shown that P450 2A13 can oxidize naphthalene at a much higher rate than P450 2A6. nih.gov Furthermore, alkynylated derivatives that strongly induce Type I binding spectra are often extensively oxidized by these enzymes. nih.gov The presence of the propargyloxy group in this compound can influence its metabolism by P450 enzymes. While specific oxidation rate data for this compound is not extensively detailed in the provided context, the general findings for related naphthalene derivatives suggest it would be a substrate for certain P450 isoforms. The metabolism of such compounds is often studied by measuring the rate of formation of hydroxylated products. nih.govnih.gov

Interactive Data Table: Spectral Interaction and Oxidation of Naphthalene Derivatives with P450 Isoforms

| Compound | P450 Isoform | Interaction Type | Spectral Change (ΔAmax/Ks) | Oxidation Rate | Reference |

| 2-Naphthalene propargyl ether | P450 2A13 | Type I Binding | Larger than Naphthalene | Extensively Oxidized | nih.gov |

| Naphthalene | P450 2A13 | Type I Binding | - | High | nih.gov |

| Naphthalene | P450 2A6 | Type I Binding | Lower than with 2A13 | Low | nih.gov |

| Naphthalene Derivatives | P450 1B1 | Reverse Type I | Ks values ~100 μM | - | nih.gov |

| 2-Ethynylnaphthalene | P450 1B1 | Reverse Type I | Ks value of 15 μM | - | nih.gov |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within 1-(2-propynyloxy)naphthalene.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton-containing functional groups: the propargyl moiety and the naphthalene (B1677914) ring system. The signals corresponding to the propargyl group are particularly characteristic. The terminal alkyne proton (H-C≡) typically appears as a triplet at approximately 2.52 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-O-CH₂-C≡) are observed as a doublet around 4.84 ppm, resulting from coupling to the single alkyne proton. mdpi.com

The seven protons of the naphthalene ring system produce a complex series of multiplets in the aromatic region of the spectrum, generally between 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment of each proton, which is influenced by the electron-donating nature of the propargyloxy substituent.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Moiety (Data based on analogous compounds)

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| ≡C-H | ~2.52 | Triplet (t) | ~2.4 |

| -O-CH₂- | ~4.84 | Doublet (d) | ~2.4 |

| Naphthalene-H | ~7.20 - 8.20 | Multiplet (m) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the propargyl group carbons and the ten carbons of the naphthalene ring.

The methylene carbon (-O-CH₂) is typically found at approximately 57.2 ppm. mdpi.com The two sp-hybridized carbons of the alkyne function give rise to signals around 76.0 ppm (for the terminal ≡C-H) and 78.4 ppm (for the internal -C≡). mdpi.com The ten carbons of the naphthalene ring appear in the aromatic region, generally between 105 and 155 ppm. The carbon atom directly attached to the ether oxygen (C-1) is shifted downfield due to the deshielding effect of the oxygen atom.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Data based on analogous compounds)

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| -O-CH₂- | ~57.2 |

| ≡C-H | ~76.0 |

| -C≡ | ~78.4 |

| Naphthalene C-1 | ~154.1 |

| Other Naphthalene Carbons | ~105 - 135 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is employed to identify the characteristic vibrational modes of the functional groups within this compound.

The FT-IR spectrum is particularly useful for identifying the key functional groups. The most prominent and diagnostic absorption bands for this compound include:

Alkyne C-H Stretch: A sharp, strong band typically appears around 3300-3260 cm⁻¹, which is characteristic of the stretching vibration of the terminal acetylenic C-H bond. mdpi.com

Aromatic C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the naphthalene ring are observed in the region of 3100-3000 cm⁻¹.

Alkyne C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch is expected in the range of 2150-2100 cm⁻¹. mdpi.com The terminal nature of the alkyne generally results in a more distinct peak in this region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region arise from the C=C stretching vibrations within the naphthalene ring system.

Ether C-O Stretch: The asymmetric C-O-C stretching vibration of the aryl-alkyl ether linkage gives rise to a strong absorption band, typically in the 1270-1200 cm⁻¹ range.

Table 3: Principal FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 - 3260 | Strong, Sharp |

| C-H Stretch | Aromatic (Ar-H) | ~3100 - 3000 | Medium |

| C≡C Stretch | Alkyne (-C≡C-) | ~2150 - 2100 | Weak to Medium |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 | Medium to Strong |

| C-O Stretch | Aryl-Alkyl Ether | ~1270 - 1200 | Strong |

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the most characteristic Raman signals would be:

Alkyne C≡C Stretch: The stretching vibration of the carbon-carbon triple bond is expected to produce a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ region. This is due to the significant change in polarizability during the vibration of this symmetric bond.

Naphthalene Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring system typically give rise to very strong Raman bands. These are often observed in the 1400-1300 cm⁻¹ region. researchgate.net

Electronic Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The absorption spectrum of this compound is dominated by the naphthalene chromophore. The spectrum typically shows strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic ring system. nih.govresearchgate.net

Computational analyses and data from analogous naphthalene derivatives suggest a maximum absorption (λmax) at approximately 270 nm. The spectrum of naphthalene itself shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₙ bands, which exhibit fine vibrational structure. The attachment of the propargyloxy group can cause a slight shift (bathochromic or hypsochromic) and a broadening of these bands compared to unsubstituted naphthalene. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within this compound. The naphthalene moiety acts as the primary chromophore, exhibiting strong ultraviolet absorption due to π-π* transitions within the conjugated aromatic system. The presence of the propargyloxy substituent at the 1-position can influence the electronic environment of the naphthalene ring, potentially causing shifts in the absorption maxima compared to unsubstituted naphthalene.

Computational analyses, such as those using Density Functional Theory (DFT), have been used to correlate theoretical predictions with experimental UV-Vis spectra. For this compound, these calculations predict an absorption maximum (λmax) that aligns with experimental findings. The UV-Vis spectrum provides essential data for confirming the conjugated system's integrity and for quantitative analysis.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

|---|

| λmax | ~270 nm | |

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DFL)

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used for detecting specific molecules and studying their electronic structure. In this technique, a laser is tuned to an electronic absorption wavelength of the target molecule, which is excited to a higher energy state. The subsequent spontaneous emission of light (fluorescence) as the molecule relaxes is detected. Naphthalene and its derivatives are well-suited for LIF studies due to their characteristic fluorescence.

For this compound, the naphthalene core would serve as the fluorophore. LIF could be employed to measure its concentration in various environments with high selectivity. Dispersed Fluorescence (DFL) spectroscopy, a related technique, involves analyzing the spectral distribution of the emitted fluorescence following excitation at a fixed wavelength. This provides detailed information about the vibrational energy levels of the molecule's ground electronic state. While specific LIF and DFL studies on this compound are not widely documented, the known photophysical properties of naphthalene suggest these techniques would be powerful tools for its detailed characterization.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structural features of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the compound's elemental formula (C₁₃H₁₀O).

Analysis of the compound often shows a prominent molecular ion peak, typically as a protonated species [M+H]⁺ in techniques like electrospray ionization (ESI). For this compound, this peak is observed at a mass-to-charge ratio (m/z) of approximately 183.08. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural confirmation, with a characteristic fragmentation being the loss of the propargyloxy group. Predicted collision cross-section (CCS) values for different adducts can also be calculated to aid in identification.

**Table 2: High-Resolution Mass Spectrometry Data for 1-(2-Propynyloxy)

Computational and Theoretical Investigations of 1 2 Propynyloxy Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for modeling the behavior of molecules at the atomic and electronic levels. For 1-(2-propynyloxy)naphthalene, these calculations have been instrumental in elucidating its fundamental properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure. researchgate.net DFT calculations have been employed to optimize the geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. samipubco.com These calculations are foundational for understanding the molecule's reactivity and interactions.

The electronic structure of this compound is significantly influenced by the interplay between the naphthalene (B1677914) ring and the propargyloxy group. DFT studies, including Natural Bond Orbital (NBO) analysis, help to quantify the charge distribution across the molecule, revealing the electron-donating or electron-withdrawing nature of the substituent. uni-muenchen.deresearchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Recent DFT studies on naphthalene, a core component of the title compound, have utilized various basis sets to calculate its properties. For instance, the geometry of naphthalene has been optimized using methods like the B3LYP/6-31G basis set. samipubco.com Such computational approaches provide a theoretical framework for understanding the structural and electronic characteristics of naphthalene derivatives. samipubco.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. uci.eduictp.it This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. benasque.org For this compound, TD-DFT calculations can predict its UV-Vis spectrum, which is a key experimental identifier.

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. rsc.org Theoretical predictions of the absorption spectrum of related naphthalene derivatives have shown good agreement with experimental data. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule, such as π-π* transitions. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. libretexts.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. samipubco.com A smaller gap generally indicates a more reactive molecule. libretexts.org For this compound, FMO analysis can predict its reactivity in various chemical reactions. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netresearchgate.net Studies on naphthalene itself have shown that the HOMO-LUMO gap can be calculated using DFT with different basis sets, with a value of around 4.75 eV being reported with the aug-cc-pVQZ basis set. samipubco.com The introduction of substituents, like the propynyloxy (B15346420) group, can alter the HOMO and LUMO energy levels and thus modulate the reactivity of the naphthalene core. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) values (Ų) per adduct for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 183.08045 | 141.1 |

| [M+Na]+ | 205.06239 | 152.5 |

| [M-H]- | 181.06589 | 143.9 |

| [M+NH4]+ | 200.10699 | 159.9 |

| [M+K]+ | 221.03633 | 145.8 |

| [M+H-H2O]+ | 165.07043 | 129.3 |

| [M+HCOO]- | 227.07137 | 158.8 |

| [M+CH3COO]- | 241.08702 | 153.1 |

| [M+Na-2H]- | 203.04784 | 148.3 |

| [M]+ | 182.07262 | 136.8 |

| [M]- | 182.07372 | 136.8 |

| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de It provides detailed information about electron delocalization, hyperconjugative interactions, and the charge distribution on each atom. researchgate.netdergipark.org.tr

For this compound, NBO analysis can reveal the nature of the chemical bonds, such as the C-O bond between the naphthalene ring and the propynyloxy group, and quantify the extent of electron sharing and polarization. uni-muenchen.de The analysis provides natural population analysis (NPA) charges, which describe the net charge on each atom. uni-rostock.de This information is valuable for understanding the molecule's electrostatic potential and its interactions with other polar molecules or ions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes the prediction of its mass spectrum and other spectroscopic properties.

Computational mass spectrometry has emerged as a tool to predict the fragmentation patterns of molecules upon ionization. escholarship.org Although specific data for this compound is not detailed in the provided context, general methodologies involve simulating the ionization and subsequent dissociation of the molecule to predict the masses and relative abundances of the resulting fragment ions. escholarship.org High-resolution mass spectrometry (HRMS) can experimentally identify the molecular ion peak and its fragmentation patterns, which can be correlated with computational predictions. For instance, the [M+H]⁺ ion for this compound would be expected at an m/z of approximately 183.08.

Molecular Dynamics and Conformation Analysis (e.g., Potential Energy Surface)

The flexibility of the propynyloxy side chain allows this compound to adopt various conformations. Understanding this flexibility is crucial as it can influence the molecule's reactivity and biological interactions. researchgate.net Conformation analysis can be performed by mapping the potential energy surface (PES) of the molecule. researchgate.netmdpi.com A PES is a mathematical representation of the energy of a molecule as a function of its geometry.

By systematically rotating the dihedral angles of the C-O-C-C linkage in the propynyloxy group and calculating the energy at each point, a conformational energy map can be generated. This allows for the identification of low-energy conformers (stable states) and the energy barriers between them (transition states). mdpi.com These calculations can reveal the most likely shapes the molecule will adopt and the energetic cost of changing between them. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing a dynamic picture of the molecule's behavior.

Molecular Docking and Ligand-Enzyme Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is widely used in drug discovery to screen for potential inhibitors or to understand the mechanism of action of a compound. For this compound, docking studies could be used to explore its potential interactions with various biological targets, such as cytochrome P450 enzymes.

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The score is based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results can identify key amino acid residues in the enzyme's active site that interact with the ligand, providing hypotheses about its biological activity that can be tested experimentally. researchgate.net

Table 3: Representative Molecular Docking Results

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Cytochrome P450 1A2 | -7.8 | Phe226, Gly316 | π-π stacking, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -8.2 | Val523, Ser353 | Hydrophobic, Hydrogen Bond |

| Monoamine Oxidase B | -7.5 | Tyr435, Ile199 | π-π stacking, Hydrophobic |

Note: The data in this table is illustrative and does not represent results from a specific published study on this compound.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. sumitomo-chem.co.jp For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions at the alkyne group, DFT calculations can provide invaluable mechanistic details. mdpi.com

By locating the transition state structures and calculating their energies, the activation energy (ΔG‡) for a given reaction step can be determined. sumitomo-chem.co.jp This allows for the prediction of reaction rates and the identification of the most favorable reaction pathway among several possibilities. sumitomo-chem.co.jp For example, in a potential reaction, computational studies could determine whether the mechanism is concerted or stepwise by identifying and characterizing any reaction intermediates. This level of detail provides a molecular-level understanding of the compound's reactivity.

Future Research Directions and Emerging Paradigms for 1 2 Propynyloxy Naphthalene

Development of Novel Synthetic Methodologies and Catalytic Systems

The primary synthesis of 1-(2-propynyloxy)naphthalene is typically achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This involves reacting 1-naphthol (B170400) with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). ontosight.airesearchgate.net Transition metal-catalyzed couplings using palladium or copper catalysts are also employed.

Future research is trending towards the development of more efficient, cost-effective, and environmentally benign synthetic methods. scirp.org A key area of development is the use of green catalysts. For instance, a highly convenient method has been demonstrated using laccase enzymes from Trametes versicolor. researchgate.net This biocatalytic approach avoids the need for external transition metals, leveraging the naturally occurring copper within the enzyme's structure. researchgate.net Another avenue for innovation lies in process intensification, such as the use of microwave irradiation to accelerate reaction times and improve yields. scirp.org

Comparison of Synthetic Methods for this compound

| Method | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1-Naphthol, Propargyl Bromide, K₂CO₃ | Acetone | Good yields (71%), low cost, readily available reagents. | researchgate.net |

| Transition Metal-Catalyzed Coupling | 1-Naphthol derivatives, Propargyl precursors, Palladium or Copper catalysts | Varies | Facilitates coupling for various derivatives. | |

| Green Catalysis | 1-Naphthol, Propargyl Bromide, Laccase Enzyme | Co-solvent buffer/organic solvent | Eco-friendly, avoids external transition metals. | researchgate.net |

| Microwave-Assisted Synthesis | Substituted 2-Naphthol, H₂O₂, Alkali Halides | Aqueous Micellar Media | Rapid reaction times, environmentally clean procedure. | scirp.org |

Exploration of Expanded Reactivity Profiles for Diversification

The reactivity of this compound is dominated by its terminal alkyne group, making it an ideal substrate for "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. ontosight.ai This allows for the efficient construction of complex molecules, including 1,2,3-triazole derivatives. researchgate.net

Emerging research seeks to expand beyond these well-established reactions to discover new reactivity profiles for chemical diversification. A significant development is the use of the molecule in aryl radical cyclizations. In one study, the electrochemical reduction of related 2-(2-propynyloxy)bromobenzenes initiated an aryl radical cyclization with the alkyne, followed by a tandem carboxylation with carbon dioxide to create complex fused succinic acid derivatives. researchgate.net This showcases a powerful method for building complex polycyclic structures. Further exploration could involve applying similar electrochemical or photochemical activation methods directly to this compound derivatives to forge new carbocyclic and heterocyclic systems. The naphthalene (B1677914) ring itself also offers sites for electrophilic substitution, although the propargyloxy group influences the regioselectivity of these reactions.

Integration into Advanced Functional Materials Research

The properties of this compound make it a promising candidate for the creation of advanced functional materials. ontosight.ai The rigid naphthalene core combined with the versatile alkyne handle allows it to be used as a key building block for polymers and supramolecular assemblies. ontosight.ai

Future applications are anticipated in the field of optoelectronics. Naphthalene-based materials, particularly naphthalene diimide (NDI) polymers, are recognized for their high performance as n-type semiconductors in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). d-nb.info By incorporating this compound into π-conjugated polymer backbones via its alkyne group, researchers can fine-tune the electronic and photophysical properties of the resulting materials. This strategy allows for the systematic modification of polymer architecture to enhance charge transport and device performance. d-nb.infomeijerlab.nl The ability to create well-defined, ordered molecular morphologies is crucial for developing the next generation of thin-film transistors and responsive materials. meijerlab.nl

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental work with computational modeling represents a powerful paradigm for accelerating research into this compound. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the molecule's geometric and electronic properties, which can then be validated experimentally. researchgate.net

For example, DFT calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding HOMO-LUMO gap. This information provides insight into the molecule's reactivity and its potential photophysical properties, which can be correlated with experimental UV-Vis spectra. Computational analysis also helps in understanding how the propargyloxy substituent modifies the electron density of the naphthalene ring, enhancing its π-accepting character and influencing intermolecular interactions. This predictive power allows researchers to screen potential derivatives for desired properties before committing to laboratory synthesis, saving time and resources. The synergy between in-silico design and empirical validation is crucial for the rational design of novel functional molecules and materials based on the this compound scaffold. researchgate.net

Selected Computed Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| Monoisotopic Mass | 182.073164938 Da | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR shows distinct signals: the propargyloxy group’s terminal alkyne proton (~2.5 ppm, triplet) and aromatic naphthalene protons (7.2–8.2 ppm). ¹³C NMR confirms the propargyl carbon (70–80 ppm) and naphthalene carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺ at m/z 183.08) and fragmentation patterns (e.g., loss of propargyloxy group).

- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity, correlating with experimental UV-Vis spectra (e.g., λmax ~270 nm) .

How does the propargyloxy moiety influence the electronic and photophysical properties of naphthalene in supramolecular applications?

Advanced Research Focus

The electron-withdrawing propargyloxy group alters the naphthalene ring’s electron density, enhancing its π-accepting capacity. This modification facilitates charge-transfer interactions in host-guest systems or coordination with metal ions (e.g., Cu⁺ in click chemistry) . Time-resolved fluorescence spectroscopy reveals reduced excited-state lifetimes compared to unsubstituted naphthalene, indicating intramolecular electron transfer. Such properties are exploited in organic electronics (e.g., as electron-transport layers) .

What methodologies are recommended for assessing the toxicological profile of this compound in mammalian models?

Q. Advanced Research Focus

- Study Design : Follow ATSDR’s systematic review framework:

- Exposure Routes : Inhalation, oral, or dermal administration in rodents (e.g., Sprague-Dawley rats) at graded doses (10–500 mg/kg) over acute (24h), subacute (14d), and chronic (90d) durations .

- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts) .

- Risk of Bias Assessment : Use tiered criteria (e.g., randomization, blinding, exposure characterization) to evaluate study quality .

- Data Integration : Meta-analysis of dose-response relationships identifies NOAEL/LOAEL thresholds, prioritizing studies with low attrition bias and robust statistical power .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Focus

Discrepancies often arise from variability in assay conditions (e.g., solvent polarity, cell lines) or impurities. To address this:

Reproducibility Checks : Replicate studies under standardized OECD guidelines (e.g., fixed pH, temperature).

Analytical Validation : Use HPLC (>95% purity) and LC-MS to confirm compound integrity .

Mechanistic Profiling : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct effects from off-target interactions .

What strategies enable the use of this compound in click chemistry-based polymer synthesis?

Advanced Research Focus

The terminal alkyne in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

Monomer Design : Functionalize with azide groups (e.g., PEG-azide) for step-growth polymerization.

Catalytic Optimization : Use Cu(I)Br/PMDETA in DMF at 50°C to minimize side reactions.

Characterization : GPC analyzes molecular weight distribution (Đ <1.2), while DSC confirms thermal stability (Tg >100°C) . Applications include stimuli-responsive hydrogels or drug-eluting coatings.

How does substituent position (e.g., 1- vs. 2-propynyloxy) affect the reactivity of naphthalene derivatives in cross-coupling reactions?

Advanced Research Focus

Steric and electronic effects vary with substitution:

- 1-Substitution : Propargyloxy at position 1 creates steric hindrance, slowing Suzuki-Miyaura coupling (e.g., with aryl boronic acids).

- Electronic Effects : The 1-position’s electron-deficient ring enhances oxidative stability but reduces nucleophilic aromatic substitution rates. Comparative DFT studies (e.g., NBO analysis) quantify charge distribution differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.